molecular formula C20H27N3O4 B12164195 tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B12164195
M. Wt: 373.4 g/mol
InChI Key: ZNJODXCATSFRQB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a piperazine ring, which is a common structural motif in medicinal chemistry due to its favorable pharmacokinetic properties.

Preparation Methods

The synthesis of tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the 4-methoxy-1H-indole derivative. This can be achieved through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.

    Acetylation: The 4-methoxy-1H-indole derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Formation of the Piperazine Derivative: The acetylated indole derivative is then reacted with piperazine to form the desired piperazine derivative.

    Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides, leading to the formation of reduced indole derivatives.

    Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.

    Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a potential treatment for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The piperazine ring can also interact with various receptors and enzymes, leading to a range of biological effects.

Comparison with Similar Compounds

Tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound features a bromophenyl group instead of the methoxyindole group, leading to different biological activities and applications.

    Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound features a benzo[b]thiophene group, which also leads to different biological activities and applications.

The uniqueness of this compound lies in its specific combination of the indole and piperazine rings, which confer a unique set of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 4-[2-(4-methoxyindol-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)22-12-10-21(11-13-22)18(24)14-23-9-8-15-16(23)6-5-7-17(15)26-4/h5-9H,10-14H2,1-4H3

InChI Key

ZNJODXCATSFRQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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